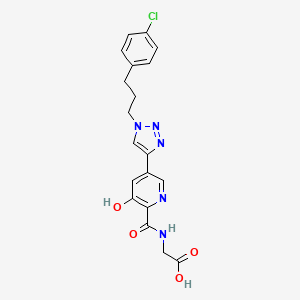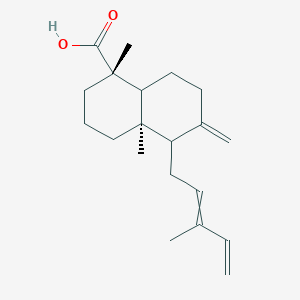
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is a deuterated derivative of a naturally occurring fatty acid. This compound is characterized by the presence of deuterium atoms at specific positions, which can be useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid typically involves the deuteration of the corresponding non-deuterated fatty acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid is used as a tracer in reaction mechanism studies. The incorporation of deuterium atoms allows researchers to track the movement of hydrogen atoms during chemical reactions, providing insights into reaction pathways and intermediates.
Biology
In biological research, this compound is used to study metabolic pathways involving fatty acids. The deuterium atoms serve as markers that can be detected using mass spectrometry, enabling the analysis of metabolic flux and enzyme activity.
Medicine
In medicine, deuterated compounds like this compound are investigated for their potential therapeutic applications. The presence of deuterium can alter the pharmacokinetics and pharmacodynamics of drugs, potentially leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of deuterated materials and products. Deuterium incorporation can enhance the stability and performance of certain materials, making them suitable for specialized applications.
作用機序
The mechanism of action of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of hydrogen transfer reactions, affecting the overall reaction kinetics. This compound may also interact with enzymes involved in fatty acid metabolism, altering their activity and specificity.
類似化合物との比較
Similar Compounds
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid: A non-deuterated analog that shares a similar structure but lacks the deuterium atoms.
12-Hydroxy-9,10-octadecadienoic acid (12-HODE): Another naturally occurring fatty acid involved in the lipoxygenase pathway.
Uniqueness
The uniqueness of (Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid lies in its deuterium content. The presence of deuterium atoms provides distinct advantages in scientific research, such as enhanced stability and the ability to serve as a tracer in metabolic studies. Additionally, the deuterium atoms can influence the compound’s reactivity and interaction with biological systems, making it a valuable tool in various fields of study.
特性
分子式 |
C18H34O4 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
(Z,9S,10R)-9,10,12,13-tetradeuterio-9,10-dihydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D |
InChIキー |
XEBKSQSGNGRGDW-NPOMILTLSA-N |
異性体SMILES |
[2H]/C(=C(\[2H])/C[C@]([2H])([C@]([2H])(CCCCCCCC(=O)O)O)O)/CCCCC |
正規SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


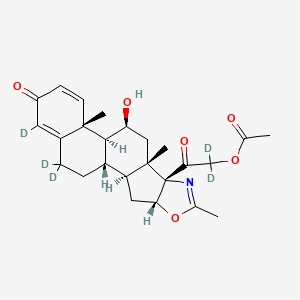
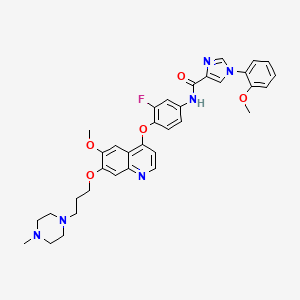

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
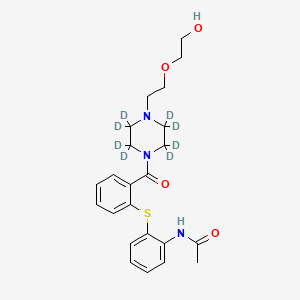
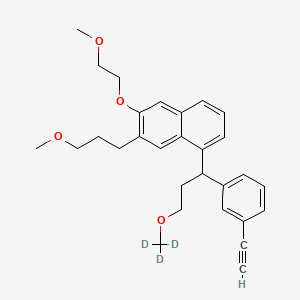
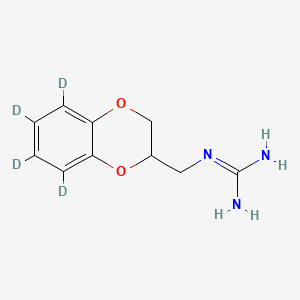


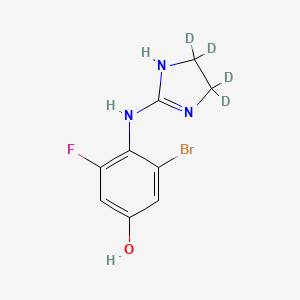
![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
